molecular formula C19H18FN3O B6717094 N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

Cat. No.: B6717094
M. Wt: 323.4 g/mol
InChI Key: RVRAXCKBTIJUHA-KRWDZBQOSA-N
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Description

N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is a complex organic compound that features a unique combination of a fluorinated tetrahydronaphthalene moiety and a pyrrolopyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-14-7-6-12-3-1-5-17(16(12)10-14)23-18(24)9-13-11-22-19-15(13)4-2-8-21-19/h2,4,6-8,10-11,17H,1,3,5,9H2,(H,21,22)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRAXCKBTIJUHA-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)F)NC(=O)CC3=CNC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)F)NC(=O)CC3=CNC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoro-1,2,3,4-tetrahydronaphthalene and 1H-pyrrolo[2,3-b]pyridine.

    Formation of Intermediate: The 7-fluoro-1,2,3,4-tetrahydronaphthalene is first converted to its corresponding amine derivative through a series of reactions including reduction and amination.

    Coupling Reaction: The amine derivative is then coupled with 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide linkage.

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.

    Purification Techniques: Utilizing advanced purification methods such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2-(1H-indol-3-yl)acetamide
  • N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2-(1H-benzimidazol-2-yl)acetamide

Uniqueness

N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is unique due to its specific combination of a fluorinated tetrahydronaphthalene moiety and a pyrrolopyridine structure, which imparts distinct biological activities and chemical properties compared to other similar compounds.

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